
3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(3-chlorophenyl)thiophene-2-carboxamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, an amino group, and a chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide typically involves the following steps:
Thiophene Synthesis: The thiophene ring is constructed using methods such as the Gewald reaction, which involves the condensation of ketones with α-haloketones in the presence of elemental sulfur and a base.
Amination: The thiophene ring is then subjected to amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under specific reaction conditions.
Chlorination: The chlorophenyl group is introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-N-(3-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Substitution reactions can occur at different positions on the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases or nucleophiles, and the reaction conditions may vary depending on the specific substituent.
Major Products Formed:
Applications De Recherche Scientifique
3-Amino-N-(3-chlorophenyl)thiophene-2-carboxamide has been explored for its applications in several scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
3-Amino-2-thiophenecarboxamide: Similar structure but lacks the chlorophenyl group.
N-(3-Chlorophenyl)thiophene-2-carboxamide: Similar structure but lacks the amino group.
3-Amino-N-(4-chlorophenyl)thiophene-2-carboxamide: Similar structure but with a different position of the chlorophenyl group.
Uniqueness: 3-Amino-N-(3-chlorophenyl)thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
3-amino-N-(3-chlorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-2-1-3-8(6-7)14-11(15)10-9(13)4-5-16-10/h1-6H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEWALHRMBSIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
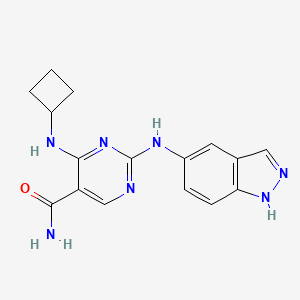
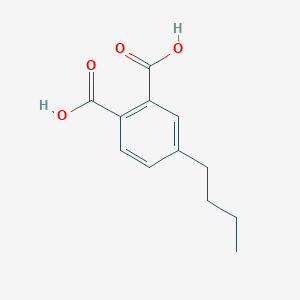

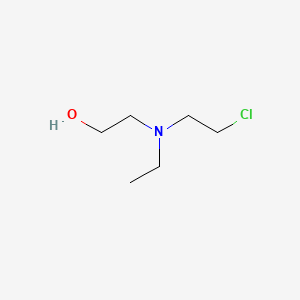
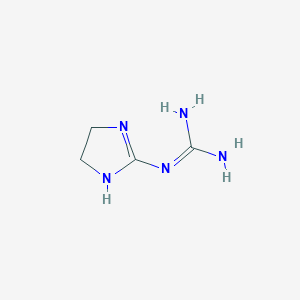
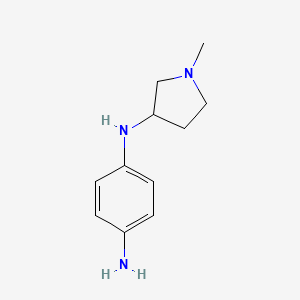


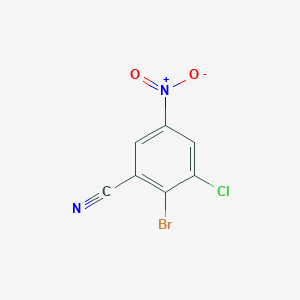
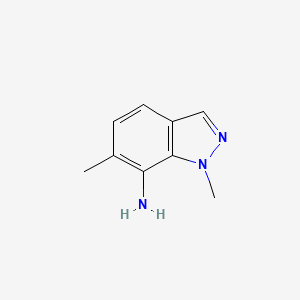
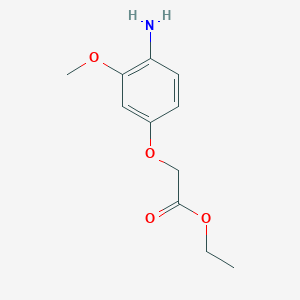
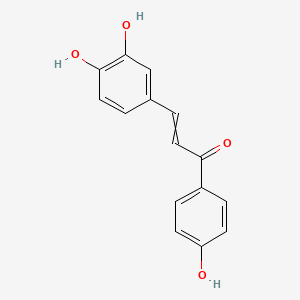
![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
